2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone
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Overview
Description
2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone is an organic compound characterized by the presence of a bromine atom, a nitro group, and a cyclopropyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong nucleophiles such as sodium hydroxide for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Bromo-2-aminophenoxy)-1-cyclopropylethanone, while substitution of the bromine atom can produce various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and cyclopropyl group also contribute to the compound’s reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: Similar in structure but lacks the cyclopropyl group.
2-Bromo-4-nitrophenol: Another similar compound with different positioning of the nitro and bromine groups.
2-(4-Bromo-2-nitrophenoxy)acetate: Contains an acetate group instead of a cyclopropyl group.
Uniqueness
2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-1-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c12-8-3-4-11(9(5-8)13(15)16)17-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYONGPVRSONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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